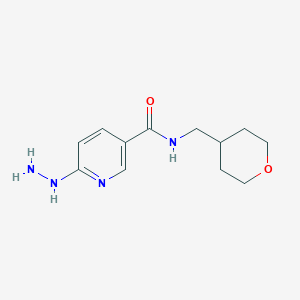
6-hydrazinyl-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide
Vue d'ensemble
Description
6-hydrazinyl-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound features a nicotinamide core with a hydrazinyl group and a tetrahydro-2H-pyran-4-yl methyl substituent, making it a unique molecule with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydrazinyl-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide typically involves the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.
Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced by reacting the nicotinamide derivative with hydrazine hydrate.
Attachment of the Tetrahydro-2H-pyran-4-yl Methyl Group: This step involves the reaction of the intermediate compound with tetrahydro-2H-pyran-4-yl methyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-hydrazinyl-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The nicotinamide core can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Azides or nitroso derivatives.
Reduction: Hydrazones or amines.
Substitution: Various substituted nicotinamide derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-hydrazinyl-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 6-hydrazinyl-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The tetrahydro-2H-pyran-4-yl methyl group may enhance the compound’s binding affinity and specificity towards its targets. The nicotinamide core can participate in redox reactions, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-hydrazinyl-N-methyl-nicotinamide: Similar structure but lacks the tetrahydro-2H-pyran-4-yl group.
6-hydrazinyl-N-((tetrahydro-2H-pyran-4-yl)methyl)benzamide: Similar structure but with a benzamide core instead of nicotinamide.
Propriétés
IUPAC Name |
6-hydrazinyl-N-(oxan-4-ylmethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c13-16-11-2-1-10(8-14-11)12(17)15-7-9-3-5-18-6-4-9/h1-2,8-9H,3-7,13H2,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYGZLQLXKKXRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC(=O)C2=CN=C(C=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
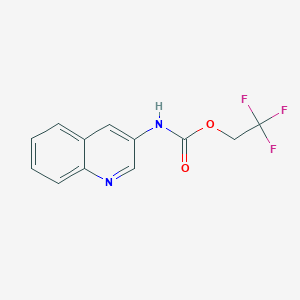
![Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B1445009.png)
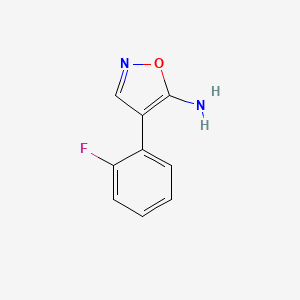

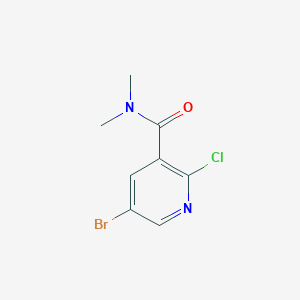


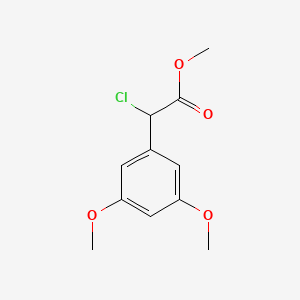




![4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine](/img/structure/B1445028.png)

